cis-Fluorocyclopropane Moiety: Antibacterial Activity Driver
Structure-activity relationship (SAR) studies on quinolone antibiotics have revealed that the presence of a fluoro group at the C-2 position of the N-1 cyclopropyl ring with a cis configuration is critical for potent antibacterial activity [1][2]. This finding directly supports the value of the cis-2-fluorocyclopropane scaffold, of which (1R,2R)-2-Fluorocyclopropanecarboxylic acid is a specific enantiomer, over non-fluorinated or trans-configured analogs .
| Evidence Dimension | Antibacterial Activity (Qualitative) |
|---|---|
| Target Compound Data | Cis-2-fluorocyclopropane scaffold: Essential for potent antibacterial activity |
| Comparator Or Baseline | Non-fluorinated or trans-configured cyclopropane scaffolds |
| Quantified Difference | Significant loss of activity with non-fluorinated or trans analogs |
| Conditions | SAR analysis of quinolone antibiotics (inferred from activity of final compounds) |
Why This Matters
This SAR data provides a strong scientific basis for selecting a cis-fluorocyclopropane building block like (1R,2R)-2-Fluorocyclopropanecarboxylic acid over other analogs when synthesizing potent antibacterial agents.
- [1] ACS Publications. (2014). Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. The Journal of Organic Chemistry. View Source
- [2] Koga, T., et al. (1998). Synthesis and biological activity of 7-[7(S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-quinolinecarboxylic acid (DU-6859a) and its related compounds. Bioorganic & Medicinal Chemistry Letters. View Source
